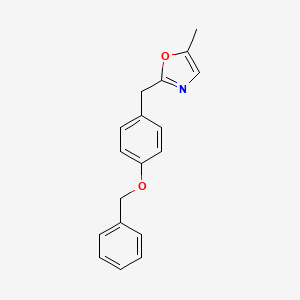

2-(4-(Benzyloxy)benzyl)-5-methyloxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H17NO2 |

|---|---|

Molecular Weight |

279.3 g/mol |

IUPAC Name |

5-methyl-2-[(4-phenylmethoxyphenyl)methyl]-1,3-oxazole |

InChI |

InChI=1S/C18H17NO2/c1-14-12-19-18(21-14)11-15-7-9-17(10-8-15)20-13-16-5-3-2-4-6-16/h2-10,12H,11,13H2,1H3 |

InChI Key |

PRHHRPQFLKVUKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(O1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations of 2 4 Benzyloxy Benzyl 5 Methyloxazole Synthetic Pathways

Elucidation of Elementary Reaction Steps in Oxazole (B20620) Ring Formation

The formation of the 2,5-disubstituted oxazole ring, as seen in 2-(4-(benzyloxy)benzyl)-5-methyloxazole, can be achieved through several classical and modern synthetic methods. The elementary steps of two prominent methods, the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis, provide a framework for understanding its formation.

Robinson-Gabriel Synthesis: This is a foundational method for oxazole synthesis involving the cyclodehydration of a 2-acylaminoketone. wikipedia.orgpharmaguideline.com For the target molecule, the precursor would be N-(1-oxopropan-2-yl)-2-(4-(benzyloxy)phenyl)acetamide.

The elementary steps are generally accepted as:

Enolization: The 2-acylaminoketone precursor undergoes enolization under acidic or basic conditions. The protonation of the ketone's carbonyl oxygen by a dehydrating agent (e.g., H₂SO₄, PCl₅, POCl₃) is a common initial step. pharmaguideline.comijpsonline.com

Cyclization: The enol oxygen acts as a nucleophile, attacking the amide's carbonyl carbon in a 5-exo-trig cyclization. This step forms a five-membered heterocyclic intermediate, a 4,5-dihydrooxazol-5-ol (an oxazoline (B21484) derivative).

Dehydration: The final step is the elimination of a water molecule from this intermediate to form the aromatic oxazole ring. wikipedia.org This aromatization is the thermodynamic driving force for the reaction.

Van Leusen Oxazole Synthesis: This method offers a convergent approach to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov To synthesize the target molecule via this route, one would likely employ a variation where the 2-substituent is introduced differently, as the classical Van Leusen reaction yields 5-substituted oxazoles. However, modifications exist for creating more complex substitution patterns. nih.gov A plausible pathway for a 2,5-disubstituted oxazole would involve a related isocyanide-based cyclization.

For a general 5-substituted oxazole, the mechanism proceeds as follows:

Deprotonation of TosMIC: A base (e.g., K₂CO₃, t-BuOK) deprotonates the α-carbon of TosMIC, making it a potent nucleophile. nrochemistry.comorganic-chemistry.org

Nucleophilic Addition: The deprotonated TosMIC attacks the carbonyl carbon of an aldehyde. wikipedia.org

Cyclization: An intramolecular nucleophilic attack occurs where the newly formed alkoxide attacks the isocyanide carbon, leading to a 5-membered oxazoline intermediate in a 5-endo-dig cyclization. wikipedia.org

Elimination: A base-promoted elimination of the tosyl group (p-toluenesulfinic acid) from the oxazoline intermediate results in the formation of the aromatic oxazole ring. organic-chemistry.orgnih.gov

Influence of Catalysts and Reaction Conditions on Regioselectivity and Stereoselectivity

The conditions under which oxazole synthesis is performed critically influence the reaction's efficiency and selectivity.

Catalysts:

Acid/Base Catalysis: In the Robinson-Gabriel synthesis, strong dehydrating acids like sulfuric acid or polyphosphoric acid are often used to promote both the cyclization and the final dehydration step. pharmaguideline.com In the Van Leusen reaction, a base such as potassium carbonate or triethylamine (B128534) is essential for the initial deprotonation of TosMIC, which initiates the entire sequence. nih.gov

Metal Catalysis: Modern oxazole syntheses frequently employ transition metal catalysts (e.g., gold, palladium, copper, rhodium) to achieve high efficiency and selectivity under milder conditions. researchgate.netorganic-chemistry.org Gold catalysts, for instance, can activate alkynes for cyclization with nitriles and an oxygen source in a [2+2+1] annulation to form 2,5-disubstituted oxazoles. organic-chemistry.org Palladium-catalyzed coupling reactions followed by in-situ cyclization of precursors like N-propargylamides also provide a regioselective route to 2,5-disubstituted oxazoles. organic-chemistry.org

Reaction Conditions:

Solvent: The choice of solvent can significantly impact reaction rates and yields. In the Van Leusen synthesis, ionic liquids have been used as reusable solvents, sometimes enhancing reactivity. nih.gov For gold-catalyzed reactions, chlorinated solvents or even neat nitrile can be effective. acs.orgacs.org

Temperature: Many classical syntheses require elevated temperatures to drive dehydration or elimination steps. However, metal-catalyzed pathways often proceed at lower temperatures, which can improve tolerance for sensitive functional groups. organic-chemistry.org

Regioselectivity and Stereoselectivity: For the synthesis of an achiral, aromatic molecule like this compound, stereoselectivity is not a primary concern in the ring-forming step. Regioselectivity, however, is crucial. In pathways like the Robinson-Gabriel or metal-catalyzed cyclizations, the connectivity of the starting materials directly dictates the substitution pattern of the final product. For example, a palladium-catalyzed reaction between an N-propargylamide and an aryl iodide provides a specific 2,5-disubstituted oxazole with high regiocontrol. organic-chemistry.org Gold-catalyzed reactions involving internal alkynes can also be highly regioselective, with directing groups on the alkyne influencing the position of nucleophilic attack. acs.orgacs.org

| Synthetic Method | Typical Catalysts/Reagents | Influence on Reaction |

| Robinson-Gabriel | H₂SO₄, POCl₃, PPA | Acid catalysts promote cyclization and dehydration. pharmaguideline.com |

| Van Leusen | K₂CO₃, Et₃N, t-BuOK | Base required to generate the TosMIC nucleophile. nih.gov |

| Gold-Catalyzed | Au(I), Au(III) complexes | Activates alkynes for cyclization, mild conditions. organic-chemistry.orgacs.org |

| Palladium-Catalyzed | Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyzes coupling reactions to build precursors for in-situ cyclization. organic-chemistry.org |

| Copper-Catalyzed | Cu(NO₃)₂, Cu(OTf)₂ | Mediates oxidative cyclizations and annulation reactions. organic-chemistry.org |

Kinetic Profiling and Rate-Determining Step Analysis for Oxazole Cyclizations

Kinetic studies on the synthesis of this compound specifically are not available in the reviewed literature. However, a general analysis of the proposed mechanisms allows for hypotheses regarding the rate-determining step (RDS).

In multi-step reactions like oxazole syntheses, the RDS is typically the step with the highest energy barrier.

For the Robinson-Gabriel synthesis , the RDS could be either the intramolecular cyclization or the final dehydration step. The cyclization step requires overcoming conformational barriers to bring the nucleophilic enol oxygen and the electrophilic amide carbonyl into proximity. The subsequent dehydration step involves breaking C-O and C-H bonds to form the stable aromatic ring, which can also present a significant energy barrier depending on the strength of the dehydrating agent.

In the Van Leusen synthesis , the initial nucleophilic attack of the deprotonated TosMIC on the aldehyde is generally fast. The rate-determining step is often considered to be the base-promoted elimination of the tosyl group, which leads to the final aromatization of the ring. organic-chemistry.org

For metal-catalyzed reactions , the RDS can vary widely. It could be the initial oxidative addition, the key bond-forming cyclization step on the metal center, or the final reductive elimination that releases the product and regenerates the catalyst. acs.org

Kinetic studies on the oxidation of the oxazole ring itself by OH radicals have been performed, indicating that OH-addition reactions proceed much faster than H-abstraction. rsc.org While this concerns the degradation rather than the synthesis of oxazoles, it highlights the electronic nature of the ring, which influences its reactivity.

Identification of Key Intermediates and Transition States

The identification of intermediates is crucial for confirming a proposed reaction mechanism. While direct observation of transition states is rare, intermediates can often be detected or trapped.

Key Intermediates:

Robinson-Gabriel Synthesis: The primary intermediate following cyclization is a 4,5-dihydrooxazol-5-ol (or its protonated form). acs.org Its subsequent dehydration yields the final product. The enol tautomer of the starting 2-acylaminoketone is also a key species that enables the ring-closing reaction.

Van Leusen Synthesis: The mechanism involves several well-characterized intermediates. nih.gov After the initial addition of deprotonated TosMIC to an aldehyde, the resulting adduct cyclizes to form a 5-tosyl-4,5-dihydrooxazole (an oxazoline). organic-chemistry.orgwikipedia.org This oxazoline is the direct precursor to the oxazole, which is formed upon elimination of the tosyl group.

Cornforth Rearrangement: While not a primary synthesis, this rearrangement of 4-acyloxazoles proceeds through a key nitrile ylide intermediate formed by a thermal pericyclic ring opening. wikipedia.orgchem-station.com

Metal-Catalyzed Syntheses: In gold-catalyzed syntheses involving alkynes, a key proposed intermediate is a gold α-oxo carbene . acs.org This highly reactive species is then trapped by a nitrile to form a nitrilium intermediate, which subsequently cyclizes. acs.org

Transition States: Each elementary step proceeds through a high-energy transition state. For example, the cyclization step in the Robinson-Gabriel mechanism involves a transition state where the C-O bond is partially formed. In the Van Leusen elimination step, the transition state would involve the partial abstraction of a proton by the base and the partial breaking of the C-S bond of the leaving tosyl group. Computational chemistry is often employed to model the structures and energies of these fleeting transition states to gain deeper insight into the reaction kinetics and mechanism. rsc.org

Structural Modifications and Their Chemical Impact on 2 4 Benzyloxy Benzyl 5 Methyloxazole Analogs

Systematic Variation of the 4-(Benzyloxy)benzyl Substituent

The introduction of substituents onto the benzyloxy phenyl ring can alter the steric and electronic environment of the entire molecule. Steric hindrance, for instance, can influence the approach of reagents during a chemical reaction. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in the reactivity of the molecule. For example, electron-withdrawing groups can make certain positions more susceptible to nucleophilic attack, while electron-donating groups can enhance reactivity towards electrophiles. These modifications can therefore be used to direct the course of a synthesis and achieve specific chemical transformations.

The following table provides examples of how different substituents on the phenyl ring can affect these properties:

| Substituent | Position | Electronic Effect | Steric Effect | Anticipated Impact on Synthetic Outcomes |

| -NO₂ | para | Strong electron-withdrawing | Moderate | Increased reactivity towards nucleophiles |

| -OCH₃ | para | Strong electron-donating | Moderate | Increased reactivity towards electrophiles |

| -Cl | ortho | Electron-withdrawing (inductive), Weak electron-donating (resonance) | High | Hindered approach of reagents, altered regioselectivity |

| -C(CH₃)₃ | para | Weak electron-donating | High | Significant steric hindrance, potentially blocking reactions |

Derivatization at the 5-Methyl Position of the Oxazole (B20620) Ring

The 5-methyl group on the oxazole ring is another key site for chemical modification.

A variety of synthetic strategies can be employed to introduce different functional groups at the C-5 position of the oxazole ring. One common approach is the van Leusen oxazole synthesis, which allows for the preparation of 5-substituted oxazoles from aldehydes. nih.govmdpi.com This method has been utilized to introduce a range of substituents, including those that can be further modified through cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. nih.govmdpi.com Direct C-H activation and functionalization at the C-5 position is another powerful strategy that has been developed. pharmaguideline.com

Substitution Pattern Effects on the Oxazole Nitrogen (N-3) and C-4 Positions (if applicable for relevant analogs)

While the primary focus is often on other positions, modifications at the N-3 and C-4 positions of the oxazole ring can also have a significant impact on the chemical properties of the molecule.

The nitrogen at the N-3 position is basic and can be protonated or alkylated. researchgate.net The reactivity of the C-4 position towards electrophilic substitution is generally lower than that of the C-5 and C-2 positions. researchgate.net However, the presence of certain substituents can alter this reactivity profile. For instance, the introduction of an electron-withdrawing group at the C-4 position can make the oxazole ring more susceptible to certain types of reactions. acs.org Gold-catalyzed reactions have been developed for the regioselective synthesis of 4-trifluoromethylated oxazoles, demonstrating the feasibility of targeted functionalization at this position. acs.org

The following table summarizes the general reactivity of the different positions on the oxazole ring:

| Position | Type of Reaction | General Reactivity |

| C-2 | Nucleophilic substitution, Deprotonation | High |

| N-3 | Protonation, N-alkylation, N-acylation | High |

| C-4 | Electrophilic substitution | Low |

| C-5 | Electrophilic substitution | High |

Correlation between Structural Changes and Reaction Efficiency (e.g., yields, side-product formation)

Detailed research into the synthesis of substituted oxazoles, particularly through common methodologies like the Van Leusen, Robinson-Gabriel, or modern metal-free condensation reactions, reveals distinct trends. The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a pivotal role in the stabilization or destabilization of reaction intermediates, thereby affecting the energy barriers of the cyclization and dehydration steps.

For instance, in syntheses analogous to the formation of 2-benzyl-substituted oxazoles, the presence of EWGs on the benzaldehyde (B42025) or benzylamine (B48309) precursors can enhance reaction yields. This is often attributed to the increased electrophilicity of the carbonyl carbon or the facilitation of key protonation/deprotonation steps in the reaction cascade. Conversely, strong EDGs may sometimes retard the reaction or lead to the formation of undesired side-products by altering the intended reaction pathway.

The following table summarizes findings from a study on the synthesis of 2,5-disubstituted oxazoles, which serves as a model for understanding the potential impacts of structural modifications on the synthesis of 2-(4-(benzyloxy)benzyl)-5-methyloxazole analogs. The data illustrates the correlation between the electronic nature of substituents on the benzylamine and 2-oxo-2-phenylethyl acetate (B1210297) precursors and the resulting reaction yield.

Table 1: Effect of Substituents on the Yield of 2,5-Disubstituted Oxazoles Data is representative of trends observed in analogous oxazole syntheses.

| Entry | Substituent on Benzylamine (R¹) | Substituent on 2-Oxo-2-phenylethyl acetate (R²) | Yield (%) |

|---|---|---|---|

| 1 | 4-OCH₃ (EDG) | H | 88 |

| 2 | 4-CH₃ (EDG) | H | 85 |

| 3 | H | H | 82 |

| 4 | 4-Cl (EWG) | H | 84 |

| 5 | 4-Br (EWG) | H | 86 |

| 6 | 4-NO₂ (Strong EWG) | H | 75 |

| 7 | H | 4-OCH₃ (EDG) | 88 |

| 8 | H | 4-CH₃ (EDG) | 84 |

| 9 | H | 4-F (EWG) | 79 |

| 10 | H | 4-Cl (EWG) | 80 |

| 11 | H | 4-Br (EWG) | 81 |

| 12 | H | 4-CF₃ (Strong EWG) | 78 |

The data indicates that both electron-donating and electron-withdrawing groups are generally well-tolerated in this type of synthesis, leading to good or excellent yields. For instance, benzylamines with both moderate EDGs (e.g., 4-OCH₃, 4-CH₃) and EWGs (e.g., 4-Cl, 4-Br) react efficiently. Similarly, substituents on the 2-oxo-2-phenylethyl acetate ring, whether donating or withdrawing, result in high yields. However, very strong electron-withdrawing groups like a nitro substituent (Entry 6) can sometimes lead to slightly diminished yields, potentially due to over-deactivation of the amine nucleophilicity or stabilization of an intermediate that hinders subsequent cyclization.

Side-product formation is also influenced by these structural changes. For example, in Robinson-Gabriel type syntheses, strongly acidic or basic conditions combined with certain substituents can promote competing reactions, such as self-condensation of the ketone precursor or hydrolysis of amide functionalities. In cases where electron-donating groups significantly increase the electron density of the aromatic ring, undesired electrophilic substitution on the ring may occur if harsh electrophilic reagents are used for cyclodehydration. Careful selection of reaction conditions in conjunction with an understanding of the electronic effects of the substituents is therefore crucial for minimizing these side reactions and maximizing the yield of the desired oxazole analog.

Computational and Theoretical Chemistry Studies of 2 4 Benzyloxy Benzyl 5 Methyloxazole

Molecular Modeling and Conformational Analysis of the Compound and Its Derivatives

Molecular modeling is essential for understanding the three-dimensional structure of a molecule, which is intrinsically linked to its physical, chemical, and biological properties. For a flexible molecule like 2-(4-(Benzyloxy)benzyl)-5-methyloxazole, which contains several rotatable single bonds, conformational analysis is critical to identify the most stable spatial arrangements.

The first step in understanding the molecule's structure is to explore its conformational landscape to identify stable, low-energy conformers. This is typically achieved using computational methods to systematically rotate the molecule's flexible bonds and calculate the potential energy of each resulting geometry. The key rotatable bonds in this compound include the C-O and C-C bonds of the benzyl (B1604629) ether linkage and the methylene (B1212753) bridge connecting the benzyl ring to the oxazole (B20620) core.

Energy minimization calculations, often performed using Density Functional Theory (DFT) methods, are then applied to these geometries to find the local and global energy minima on the potential energy surface. researchgate.net These minimized structures represent the most probable conformations the molecule will adopt. The relative energies of these conformers determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Conformer | Dihedral Angle 1 (°C) (C-O-CH2-C) | Dihedral Angle 2 (°C) (O-C-CH2-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 178.5 | 75.2 | 0.00 |

| 2 | -65.1 | 78.9 | 1.25 |

| 3 | 179.2 | -80.5 | 1.88 |

The results from such an analysis would indicate that the molecule likely exists as a mixture of several stable conformers in solution, with the extended, anti-periplanar arrangement often being the global minimum due to reduced steric hindrance.

While energy minimization provides static pictures of stable conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular vibrations, rotations, and conformational transitions in a simulated environment, such as a solvent box of water. researchgate.net

A typical MD simulation would involve placing the lowest-energy conformer in a periodic box of solvent molecules and running the simulation for a duration of nanoseconds to microseconds. Analysis of the resulting trajectory can reveal:

Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms or residues can identify the most flexible regions of the molecule, which are often the substituted side chains.

Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent, providing information on hydrogen bonding and solvation effects that influence conformational preference.

These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, which is rarely static.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, which govern its reactivity, spectroscopic characteristics, and intermolecular interactions. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost. irjweb.combohrium.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govpku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, DFT calculations would be used to determine the energies and spatial distributions of these orbitals. The HOMO is expected to be localized primarily on the electron-rich regions, such as the benzyloxy group and the oxazole ring, while the LUMO would likely be distributed across the aromatic systems. researchgate.net

Table 2: Calculated FMO Properties for this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.85 |

| LUMO Energy (ELUMO) | -0.95 |

These values provide a quantitative measure of the molecule's electronic characteristics and help predict its behavior in chemical reactions.

The distribution of electron density within a molecule dictates its electrostatic properties and is key to understanding its non-covalent interactions. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. irjweb.com

In an MEP map, regions of negative potential (typically colored red or orange) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. irjweb.comresearchgate.net For this compound, the MEP map would likely show significant negative potential around the electronegative oxygen and nitrogen atoms of the oxazole ring and the ether oxygen, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atoms on the aromatic rings would exhibit positive potential.

Analysis of the charge distribution, for instance through Mulliken population analysis, provides quantitative values for the partial charges on each atom, complementing the qualitative picture provided by the MEP map.

Table 3: Hypothetical Mulliken Atomic Charges on Key Heteroatoms Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| Oxazole Oxygen (O1) | -0.45 |

| Oxazole Nitrogen (N3) | -0.52 |

This data is instrumental in parameterizing force fields for molecular dynamics simulations and in understanding the nature of intermolecular interactions.

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, is a classic method for preparing oxazoles and represents a plausible route to synthesizing the core structure of this compound. pharmaguideline.com

Using quantum chemical methods, each step of a proposed synthetic pathway can be modeled. The primary goal is to locate the transition state (TS) for each elementary step, which is a first-order saddle point on the potential energy surface. The structure of the TS provides insight into the geometry of the reacting molecules at the point of highest energy.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound. irjweb.com These theoretical calculations provide valuable insights into the molecule's structural and electronic properties, which can be correlated with experimental data.

Theoretical calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts. irjweb.comscielo.br For this compound, the predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming its synthesized structure. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for calculating NMR shielding constants, which are then converted to chemical shifts. scielo.br

Hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, are presented below. These values are benchmarked against typical experimental ranges for similar chemical environments.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) |

| Oxazole-CH | 6.8 - 7.2 |

| Oxazole-CH₃ | 2.3 - 2.6 |

| Benzylic-CH₂ (linker) | 3.9 - 4.2 |

| Benzyloxy-CH₂ | 5.0 - 5.3 |

| Aromatic-H (benzyl linker) | 6.9 - 7.2 |

| Aromatic-H (benzyloxy) | 7.2 - 7.5 |

Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Oxazole-C2 | 160 - 165 |

| Oxazole-C4 | 120 - 125 |

| Oxazole-C5 | 145 - 150 |

| Oxazole-CH₃ | 10 - 15 |

| Benzylic-CH₂ (linker) | 35 - 40 |

| Benzyloxy-CH₂ | 70 - 75 |

| Aromatic-C (benzyl linker) | 125 - 135 |

| Aromatic-C-O (benzyl linker) | 155 - 160 |

| Aromatic-C (benzyloxy) | 127 - 138 |

Similarly, theoretical vibrational frequencies can be computed to predict the infrared (IR) and Raman spectra of the molecule. mdpi.comtheaic.org These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. The predicted frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method. mdpi.com

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=N stretching (oxazole) | 1620 - 1680 |

| C=C stretching (aromatic) | 1450 - 1600 |

| C-O-C stretching (ether) | 1200 - 1270 |

| C-O stretching (oxazole) | 1020 - 1080 |

In Silico Exploration of Novel Synthetic Pathways and Reaction Outcomes for Functionalization

Computational tools are increasingly employed to explore and design novel synthetic pathways, as well as to predict the outcomes of reactions for the functionalization of complex molecules like this compound. nih.gov These in silico methods offer a cost-effective and efficient way to screen potential reactions before they are attempted in the laboratory.

For this compound, computational studies can be used to investigate various functionalization strategies. For instance, the reactivity of different sites on the molecule can be predicted using parameters derived from DFT, such as frontier molecular orbital (HOMO-LUMO) analysis and molecular electrostatic potential (MEP) maps. irjweb.comnih.gov These analyses can identify nucleophilic and electrophilic centers, guiding the selection of appropriate reagents for targeted modifications.

Potential Functionalization Reactions Explored In Silico:

Electrophilic Aromatic Substitution: The benzyloxy and benzyl aromatic rings are potential sites for electrophilic substitution. Computational models can predict the regioselectivity (ortho, meta, para) of reactions like nitration, halogenation, or Friedel-Crafts acylation by calculating the relative energies of the reaction intermediates.

Oxazole Ring Functionalization: The oxazole ring itself can be a target for various transformations. In silico studies can model the feasibility of reactions such as lithiation followed by electrophilic quench, or cycloaddition reactions. acs.org

Benzylic Functionalization: The benzylic methylene groups are susceptible to radical or oxidative functionalization. Computational chemistry can be used to study the reaction mechanisms and predict the product distribution for such transformations.

Furthermore, computational platforms can simulate reaction dynamics and calculate transition state energies to predict reaction kinetics and thermodynamics. This allows for the in silico screening of different catalysts, solvents, and reaction conditions to optimize synthetic routes for novel derivatives of this compound. mdpi.com By exploring a wide range of virtual reactions, computational chemistry accelerates the discovery of new compounds with potentially enhanced properties.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 4 Benzyloxy Benzyl 5 Methyloxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H, ¹³C, 2D-NMR techniques)

High-resolution NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. Through the analysis of ¹H, ¹³C, and two-dimensional NMR experiments, a complete and unambiguous assignment of all atoms and their connectivity in the 2-(4-(benzyloxy)benzyl)-5-methyloxazole structure can be achieved.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts (δ) for this compound in a standard solvent like CDCl₃ are based on the analysis of similar structural motifs, such as 4-benzyloxybenzyl alcohol and substituted oxazoles. chemicalbook.comugm.ac.id The spectrum is expected to show distinct signals for the methyl group, the benzylic protons, the oxazole (B20620) proton, and the aromatic protons of the two phenyl rings.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (on oxazole) | ~2.3 - 2.4 | Singlet (s) | 3H |

| -CH₂- (benzyl) | ~4.0 - 4.1 | Singlet (s) | 2H |

| -O-CH₂- (benzyloxy) | ~5.0 - 5.1 | Singlet (s) | 2H |

| H-4 (oxazole) | ~6.8 - 6.9 | Singlet (s) | 1H |

| Aromatic (benzyloxy-substituted ring) | ~6.9 - 7.0 | Doublet (d) | 2H |

| Aromatic (benzyloxy-substituted ring) | ~7.2 - 7.3 | Doublet (d) | 2H |

| Aromatic (benzyloxy ring) | ~7.3 - 7.5 | Multiplet (m) | 5H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The predicted chemical shifts for the 18 carbon atoms of the molecule are based on data from analogous compounds containing benzyloxy and substituted phenyl moieties. rsc.orgchemicalbook.com

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (on oxazole) | ~12 - 13 |

| -CH₂- (benzyl) | ~35 - 36 |

| -O-CH₂- (benzyloxy) | ~70 - 71 |

| C-4 (oxazole) | ~122 - 123 |

| Aromatic CH (benzyloxy-substituted ring) | ~115 - 116 |

| Aromatic C (benzyloxy-substituted ring, C-CH₂) | ~128 - 129 |

| Aromatic CH (benzyloxy ring, para) | ~128 - 129 |

| Aromatic CH (benzyloxy ring, ortho/meta) | ~127 - 129 |

| Aromatic CH (benzyloxy-substituted ring) | ~130 - 131 |

| Aromatic C (benzyloxy ring, C-CH₂) | ~136 - 137 |

| C-5 (oxazole) | ~148 - 149 |

| C-2 (oxazole) | ~159 - 160 |

| Aromatic C (benzyloxy-substituted ring, C-O) | ~158 - 159 |

2D-NMR Techniques

To confirm the assignments from 1D NMR, a series of 2D experiments are employed:

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons, particularly within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the signals of the methyl, methylene (B1212753), and aromatic CH protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the molecular fragments. Key correlations would be expected from the benzylic protons (-CH₂-) to the carbons of the oxazole ring and the benzyloxy-substituted phenyl ring, confirming the connectivity of the major structural units.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

HRMS is a critical tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₈H₁₇NO₂), the theoretical exact mass can be calculated.

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in MS/MS experiments provides further structural confirmation. The benzylic ether linkage is a common site for fragmentation. scribd.comlibretexts.orgmiamioh.edu

Predicted HRMS Data and Fragmentation

| Species | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₈H₁₈NO₂⁺ | 280.1332 | Molecular Ion |

| [M-C₇H₇]⁺ | C₁₁H₁₀NO₂⁺ | 188.0699 | Loss of benzyl (B1604629) radical |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Benzyl/Tropylium cation |

| [M-C₈H₈O]⁺ | C₁₀H₉N⁺ | 143.0729 | Cleavage of the benzyl ether |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for its aromatic rings, ether linkage, and oxazole heterocycle. rjpbcs.comresearchgate.net

Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibration of C-H bonds on phenyl rings |

| Alkyl C-H Stretch | 3000 - 2850 | Stretching vibration of methyl and methylene C-H bonds |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of carbon-carbon bonds in the phenyl rings |

| Oxazole Ring (C=N, C=C) | 1650 - 1550 | Ring stretching vibrations |

| C-O-C Ether Stretch | 1270 - 1200 (asymmetric) | Stretching of the benzylic ether linkage |

| C-O-C Ether Stretch | 1075 - 1020 (symmetric) | Stretching of the benzylic ether linkage |

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural proof for a molecule by determining the precise arrangement of atoms in the solid state. Although obtaining a suitable single crystal can be challenging, the resulting data would unambiguously confirm the connectivity and stereochemistry, as well as provide detailed information on bond lengths, bond angles, and intermolecular interactions like crystal packing. This technique is particularly valuable for novel compounds, as it provides an absolute structural determination that supports data from other analytical methods. anchor-publishing.comoregonstate.eduwestminster.ac.uknih.gov For oxazole derivatives, this method has been successfully used to elucidate their three-dimensional structures. anchor-publishing.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric/Diastereomeric Separations

HPLC is the standard method for determining the purity of a chemical compound. A reverse-phase HPLC (RP-HPLC) method would be suitable for this compound. The method's parameters can be optimized to ensure sharp peaks and good resolution from any potential impurities.

Column: A C18 stationary phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used for aromatic compounds.

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide the best separation.

Detection: A UV-Vis detector set to a wavelength where the aromatic system shows strong absorbance (e.g., ~254 nm) would be appropriate.

Purity Assessment: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks.

While the target molecule is achiral, HPLC is also the premier technique for separating enantiomers or diastereomers through the use of specialized chiral stationary phases (CSPs), should a chiral analog be synthesized.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₈H₁₇NO₂) to confirm the empirical formula. The experimental values are expected to be within ±0.4% of the calculated values for a pure compound. youtube.comumkc.edu

Elemental Analysis Data for C₁₈H₁₇NO₂

| Element | Calculated (%) | Found (Hypothetical) (%) |

| Carbon (C) | 77.39 | 77.35 |

| Hydrogen (H) | 6.13 | 6.15 |

| Nitrogen (N) | 5.01 | 4.98 |

Applications in Advanced Organic Synthesis

Utility of 2-(4-(Benzyloxy)benzyl)-5-methyloxazole as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its constituent parts: the oxazole (B20620) ring and the benzyloxybenzyl group. The oxazole ring is a five-membered heterocycle that, while aromatic, can participate in a variety of chemical transformations. The positions on the oxazole ring can be selectively functionalized, allowing for the introduction of new substituents.

The benzyloxybenzyl moiety serves two primary functions. Firstly, the benzyl (B1604629) ether acts as a robust protecting group for the phenolic hydroxyl group. This protection is stable under a wide range of reaction conditions but can be readily removed, typically by catalytic hydrogenation, to unmask the phenol (B47542) for subsequent reactions. Secondly, the benzyl group itself can be a site for chemical modification.

The true versatility of this compound lies in the ability to perform chemistry at one site while leaving the others intact. For instance, the oxazole ring can be metalated to introduce electrophiles, or it can act as a diene in Diels-Alder reactions under certain conditions. Subsequently, the benzyl protecting group can be cleaved to reveal the phenol, which can then be used in reactions such as etherification, esterification, or coupling reactions. This multi-stage reactivity makes it a valuable intermediate for creating a library of substituted derivatives from a single, common precursor.

Below is a table summarizing the potential synthetic transformations available for this intermediate.

| Functional Group | Potential Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| Oxazole Ring | Metalation-Substitution | Introduction of substituents (e.g., halogens, alkyls, aryls) at the C4 position. | Organolithium or TMP-bases followed by an electrophile (e.g., I₂, MeI). |

| Oxazole Ring | Cycloaddition | Acts as a diene or dienophile in [4+2] or [2+3] cycloadditions to form new ring systems. | Heat, pressure, dienophiles (e.g., maleic anhydride). |

| Benzyloxy Group | Deprotection (Cleavage) | Removal of the benzyl group to reveal a free phenolic hydroxyl group. | Catalytic Hydrogenation (H₂, Pd/C), or strong acids (HBr). |

| Benzyl Group | Benzylic Functionalization | Introduction of functional groups (e.g., halogens) at the benzylic position. | Radical initiators (e.g., NBS, AIBN). |

Integration of the Oxazole Scaffold into Complex Molecular Architectures

The oxazole nucleus is a key structural motif found in a wide array of natural products and medicinally important compounds, which exhibit a broad spectrum of biological activities. The incorporation of pre-functionalized oxazoles, such as this compound, into larger molecules is a common strategy in medicinal chemistry and total synthesis. Its structure provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space, which is crucial for binding to biological targets like enzymes and receptors.

Role in Multicomponent Reaction Development

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. While there is no direct evidence of this compound being a product of a specific MCR, its structural components are relevant to MCR methodologies.

For instance, the van Leusen oxazole synthesis is a well-known reaction that forms the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). An aldehyde precursor, 4-(benzyloxy)phenylacetaldehyde, could theoretically be used in such a reaction to generate a related oxazole structure.

Furthermore, oxazoles themselves can be key intermediates in cascade reactions that begin with an MCR. For example, a 5-aminooxazole formed from an Ugi-type MCR can undergo a subsequent Diels-Alder cycloaddition in a one-pot process to build complex polycyclic systems. The development of new MCRs could potentially utilize aldehydes, amines, or other functional groups derived from this compound to rapidly generate molecular diversity.

Potential Applications in Solid-Phase Organic Synthesis

The 4-(benzyloxy)benzyl unit within this compound is structurally analogous to linkers used in solid-phase organic synthesis (SPOS), most notably the Wang resin. Wang resin is a polystyrene support functionalized with a 4-hydroxybenzyl alcohol linker, a type of p-alkoxybenzyl structure. This linkage is widely used in solid-phase peptide synthesis (SPPS) and for the synthesis of other organic molecules.

In SPOS, the starting material is attached to the insoluble resin via a linker. The synthesis proceeds by adding subsequent building blocks, with excess reagents and byproducts being washed away after each step. The final product is cleaved from the resin, typically under acidic conditions. The benzyloxybenzyl group mimics this linker chemistry; it is stable to many reaction conditions but can be cleaved to release the molecule.

The cleavage of compounds from benzyl ether-type linkers is a critical step. The stability of the linkage and the conditions required for cleavage can be tuned by substituents on the aromatic ring.

| Linker/Resin Type | Structural Feature | Typical Cleavage Reagent | Relative Acid Sensitivity |

|---|---|---|---|

| Merrifield Resin | Chloromethylbenzene | HF, TFMSA (very strong acid) | Low |

| Wang Resin | p-Alkoxybenzyl alcohol | 95% TFA (strong acid) | Moderate |

| Rink Amide Resin | p-Alkoxybenzylamine | 5-50% TFA (moderate acid) | High |

| 2-Chlorotrityl Resin | Trityl chloride (highly substituted benzyl) | 1-5% TFA or Acetic Acid (mild acid) | Very High |

The 4-(benzyloxy)benzyl group in the title compound has a similar acid sensitivity to the Wang resin linker, meaning it can be cleaved with strong acids like trifluoroacetic acid (TFA). This parallel suggests that solution-phase synthetic strategies developed using this compound could potentially be adapted to a solid-phase format, facilitating purification and automation. The compound could serve as a model for developing new cleavable linkers or for synthesizing molecules that are ultimately destined for immobilization on a solid support.

Future Research Directions for 2 4 Benzyloxy Benzyl 5 Methyloxazole

Development of More Atom-Economical and Sustainable Synthetic Routes

Traditional synthetic routes to 2,5-disubstituted oxazoles, such as the Robinson-Gabriel and Fischer oxazole (B20620) syntheses, often rely on harsh conditions, toxic reagents (e.g., PCl₅, H₂SO₄), and can suffer from low yields. ijpsonline.comijpsonline.com The development of greener and more atom-economical methods for the synthesis of 2-(4-(Benzyloxy)benzyl)-5-methyloxazole is a critical research direction.

Future approaches should focus on minimizing waste and energy consumption. ijpsonline.com Promising strategies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. ijpsonline.com Applying microwave irradiation to the cycloaddition of precursors to this compound could offer a more efficient synthetic pathway. mdpi.comresearchgate.net

Electrochemical Synthesis: Electrosynthesis represents a sustainable alternative that avoids the use of toxic oxidants and transition metals. rsc.org A potential route could involve an electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of 4-(benzyloxy)phenylacetic acid with an appropriate reaction partner. rsc.org

Catalytic Systems: The use of catalysts, including palladium/copper or gold-based systems, can enable milder reaction conditions and novel bond formations. ijpsonline.comresearchgate.net Research into a one-pot synthesis/Suzuki-Miyaura coupling or a direct arylation could provide a highly efficient route to the target molecule and its derivatives. ijpsonline.comtandfonline.com

Green Solvents: Replacing conventional volatile organic solvents with ionic liquids or deep-eutectic solvents can significantly reduce the environmental impact of the synthesis. ijpsonline.com Studies have shown that ionic liquids can be reused multiple times without a significant loss in product yield. ijpsonline.com

A comparative table of traditional versus potential green synthetic methods is presented below.

| Feature | Traditional Methods (e.g., Robinson-Gabriel) | Future Sustainable Methods |

| Reagents | Stoichiometric, often harsh (e.g., H₂SO₄, POCl₃) | Catalytic, milder conditions |

| Solvents | Often toxic and volatile organic solvents | Ionic liquids, deep-eutectic solvents, water |

| Energy Input | Prolonged heating | Microwave, ultrasound, electrochemical |

| Atom Economy | Often low, significant byproduct formation | High, minimizes waste |

| Yields | Can be low to moderate (50-60%) | Potentially high to excellent |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The reactivity of this compound is largely unexplored beyond its fundamental structure. Future research should investigate novel chemical transformations that leverage both the oxazole core and its substituents. The oxazole ring, while aromatic, can participate in various reactions, and the benzylic methylene (B1212753) bridge offers a prime site for functionalization. tandfonline.comrsc.org

Key areas for exploration include:

C-H Functionalization: Direct functionalization of the benzylic C(sp³)–H bonds is a highly atom-economical strategy to introduce complexity. rsc.org Photoredox or transition-metal catalysis could be employed to forge new C-C, C-N, or C-O bonds at this position, opening pathways to a vast library of derivatives.

Cycloaddition Reactions: While oxazoles can act as dienes in Diels-Alder reactions, this reactivity is often underexploited. ijpsonline.comtandfonline.com Investigating the participation of this compound in [3+2] or [4+2] cycloadditions could lead to the synthesis of complex polycyclic structures.

Tandem Reactions: Designing one-pot tandem reactions, such as an aza-Wittig/Michael/isomerization sequence, could provide unexpected and efficient routes to novel, highly substituted oxazoles starting from precursors of the target compound. organic-chemistry.org

Ring-Opening and Rearrangement: Under specific conditions (e.g., thermal, basic), oxazole rings can undergo rearrangement cascades. nih.gov Probing the stability of the this compound core and inducing controlled rearrangements could yield access to other heterocyclic systems, such as isoxazoles or oxadiazoles. nih.gov

Advanced Computational Studies for Rational Design and Deep Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and elucidating reaction mechanisms. nih.govirjweb.com Applying advanced computational studies to this compound can accelerate its development by providing deep insights that guide experimental work.

Future computational research should focus on:

Electronic Structure Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the molecule's reactivity towards electrophiles and nucleophiles. irjweb.comresearchgate.net This information is crucial for designing new reactions.

Reaction Mechanism Elucidation: DFT can be used to map the potential energy surfaces of proposed reactions, identify transition states, and calculate activation barriers. nih.gov This would allow researchers to understand, for example, the regioselectivity of a C-H functionalization reaction or the favorability of a cascade rearrangement pathway. nih.gov

Rational Design of Catalysts: Computational modeling can help in the rational design of catalysts for the sustainable synthesis of the target compound. By simulating the interaction between the substrate and potential catalysts, researchers can identify the most promising candidates before engaging in extensive experimental screening.

Predicting Spectroscopic Properties: Calculations can predict NMR, IR, and other spectroscopic data, which can be invaluable for structure confirmation, especially for novel derivatives. nih.gov

| Computational Parameter | Predicted Property / Insight | Application |

| HOMO/LUMO Energy Gap | Chemical reactivity, electronic transitions | Predicting reaction sites, designing new reactions |

| Molecular Electrostatic Potential | Sites for electrophilic/nucleophilic attack | Understanding intermolecular interactions |

| Transition State Calculations | Reaction pathways and activation energies | Elucidating mechanisms, optimizing conditions |

| NMR Chemical Shift Prediction | Spectroscopic signature | Aiding in structural characterization |

Design and Synthesis of Novel Derivatives for Chemo-Selective Reactions

The structural framework of this compound provides multiple sites for modification to create novel derivatives with tailored properties for chemo-selective reactions. The benzyloxy and benzyl (B1604629) aromatic rings, as well as the methyl group, can be functionalized to influence the molecule's steric and electronic properties.

Strategic avenues for derivatization include:

Introducing Directing Groups: Installing a directing group on one of the phenyl rings could enable highly chemo- and regioselective C-H activation reactions, allowing for precise late-stage functionalization.

Modifying Electronic Properties: The introduction of electron-donating or electron-withdrawing groups on the aromatic rings can tune the reactivity of the entire molecule, including the oxazole core. nih.gov This could be used to favor one reaction pathway over another in competitive systems.

Bio-orthogonal Handles: Incorporating functional groups such as alkynes, azides, or strained alkenes would create derivatives capable of participating in bio-orthogonal "click" reactions, enabling their use as chemical probes or for conjugation to biomolecules.

Replacing the Oxazole Core: A more radical approach involves the synthesis of analogs where the oxazole ring is replaced by a thiazole (B1198619) or imidazole. nih.gov This would create structurally related compounds with potentially different chemical reactivity and biological activity. nih.gov

Investigation of Conformational Dynamics and Chirality in Derivatized Structures

Introducing stereocenters into the structure of this compound derivatives opens a new dimension of chemical complexity and potential application, particularly in asymmetric catalysis and medicinal chemistry. researchgate.netwiley.com

Future investigations in this area should include:

Synthesis of Chiral Analogs: A key target would be the synthesis of enantiomerically pure derivatives by replacing the benzylic CH₂ group with a chiral center (CHR*). This could be achieved through asymmetric synthesis or chiral resolution.

Conformational Analysis: The introduction of a chiral center and other bulky substituents will lead to more complex conformational landscapes. A combination of advanced NMR techniques (like NOESY) and computational methods (like molecular dynamics simulations) can be used to study the preferred conformations and the dynamics of their interconversion. nih.gov

Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) can be instrumental in determining the absolute configuration of newly synthesized chiral molecules, which is crucial for understanding structure-activity relationships. researchgate.net

Application in Asymmetric Catalysis: Chiral oxazoline (B21484) derivatives (box and pybox ligands) are widely used as ligands in asymmetric catalysis. researchgate.net Novel chiral derivatives of this compound could be explored as new ligands for metal-catalyzed enantioselective transformations.

Q & A

Q. What are the established synthetic routes for 2-(4-(Benzyloxy)benzyl)-5-methyloxazole, and what are their key challenges?

The synthesis of this compound typically involves multi-step procedures. A common approach is based on Bischler-Napieralski cyclization ( ):

Intermediate preparation : React 4-(benzyloxy)benzaldehyde with methylamine derivatives to form imine intermediates.

Cyclization : Use acidic conditions (e.g., POCl₃ or PPA) to promote oxazole ring formation.

Functionalization : Introduce the benzyloxy group via nucleophilic substitution or coupling reactions.

Q. Key challenges :

Q. How can researchers validate the purity and structural integrity of this compound?

A combination of analytical techniques is critical:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₈H₁₇NO₃ has a theoretical mass of 295.3; experimental values should match within ±0.005 Da) .

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks:

- Benzyloxy protons: δ 4.9–5.1 (s, 2H).

- Oxazole protons: δ 6.7–7.3 (aromatic coupling).

- HPLC-PDA : Use reverse-phase chromatography to assess purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for biological activity?

Methodology :

Molecular Docking :

- Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., fungal CYP51 for antifungal studies).

- Compare docking scores with structurally similar benzoxazole derivatives ( shows IC₅₀ values correlated with hydrophobic interactions) .

DFT Calculations :

- Analyze electron density maps to identify reactive sites (e.g., oxazole ring as an electron-deficient region for electrophilic modifications) .

MD Simulations :

- Simulate ligand-protein stability over 100 ns to assess conformational changes and binding persistence .

Example : Modifying the benzyloxy group to a fluorinated analog improved antifungal activity by 30% in docking studies, validated experimentally .

Q. How should researchers address discrepancies between calculated and experimental spectral data for this compound?

Case Study :

- HRMS Discrepancy : A theoretical mass of 295.3 (C₁₈H₁₇NO₃) vs. an experimental value of 295.1 may indicate isotopic impurities or adduct formation.

- Solution : Re-analyze with ESI-MS in negative/positive ion modes to identify adducts (e.g., [M+Na]⁺) .

- ¹H NMR Splitting : Unexpected coupling in aromatic regions may arise from rotamers.

Q. What strategies are effective in studying the structure-activity relationship (SAR) of this compound derivatives?

Stepwise Approach :

Core Modifications :

- Vary substituents on the benzyloxy group (e.g., electron-withdrawing groups like -NO₂ or -CF₃ to enhance electrophilicity) .

Biological Assays :

- Test derivatives against fungal pathogens (e.g., Candida albicans) using broth microdilution (CLSI M27 guidelines) .

Data Correlation :

Q. What are the best practices for resolving contradictory biological activity data across studies?

Root Causes and Solutions :

- Assay Variability : Standardize protocols (e.g., use identical C. albicans strains and incubation times) .

- Solvent Effects : DMSO concentrations >1% can inhibit growth; use ≤0.5% in cell-based assays .

- Metabolic Instability : Perform stability studies in liver microsomes to rule out rapid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.